molecular formula C13H21N5 B11733574 1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11733574
M. Wt: 247.34 g/mol
InChI Key: FSDXAGSZGUQVSA-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes an ethyl group at position 1, a methyl group at position 3, and a propyl group attached to a pyrazole ring at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The next step involves the introduction of the ethyl and methyl groups at positions 1 and 3, respectively. This can be achieved through alkylation reactions using ethyl halides and methyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the Propyl Group: The final step involves the attachment of the propyl group to the pyrazole ring at position 4. This can be achieved through a nucleophilic substitution reaction using a suitable propyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propyl group can be replaced with other substituents using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base such as sodium hydride.

Major Products

    Oxidation: Corresponding oxides of the compound.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: New compounds with different substituents replacing the propyl group.

Scientific Research Applications

1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It is explored for its potential use in the development of new materials with specific properties.

    Biological Research: The compound is used in various biological assays to study its effects on different biological systems.

    Industrial Applications: It is investigated for its potential use in industrial processes, including catalysis and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
  • N-tert-butyl-3-phenyl-1H-pyrazol-4-yl compounds
  • 1,3,4-thiadiazole derivatives

Uniqueness

1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

1-ethyl-3-methyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C13H21N5/c1-4-6-18-9-12(8-15-18)7-14-13-10-17(5-2)16-11(13)3/h8-10,14H,4-7H2,1-3H3

InChI Key

FSDXAGSZGUQVSA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNC2=CN(N=C2C)CC

Origin of Product

United States

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